

Spectroscopic Data of (2,2-Dimethylpropyl)cyclohexane: A Comparative Cross-Referencing Guide

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Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of the expected spectroscopic data for **(2,2-Dimethylpropyl)cyclohexane** against publicly available information in prominent databases. Due to the limited availability of specific experimental spectra for this compound in free public databases, this guide leverages data from analogous compounds and established spectroscopic principles to offer a predictive overview.

(2,2-Dimethylpropyl)cyclohexane, with the chemical formula C₁₁H₂₂, is a saturated hydrocarbon.^{[1][2]} Its structure, consisting of a cyclohexane ring substituted with a neopentyl group, dictates its characteristic spectroscopic features. This guide cross-references expected data with information from major databases like the NIST WebBook and PubChem, and provides generalized experimental protocols for acquiring such data.

Comparison of Spectroscopic Data

While specific experimental spectra for **(2,2-Dimethylpropyl)cyclohexane** are not readily available in free public databases like the Spectral Database for Organic Compounds (SDBS), we can predict the expected key spectral features based on the analysis of similar compounds and general principles of spectroscopy. The following tables summarize the predicted data and provide a comparison with known database entries, which primarily offer basic chemical information.

Mass Spectrometry (MS) Data

Predicted Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), alkanes typically undergo fragmentation through the cleavage of C-C bonds. For **(2,2-Dimethylpropyl)cyclohexane**, the molecular ion peak (M^+) is expected at m/z 154, corresponding to its molecular weight.^{[1][2]} However, this peak may be weak due to the branched nature of the molecule, which promotes fragmentation. Key fragments would likely arise from the loss of the bulky neopentyl group or parts of it.

Database	Molecular Weight	Predicted Key Fragments (m/z)	Notes
NIST WebBook	154.2924 ^{[1][2]}	Data not available in the free database.	The NIST/TRC Web Thermo Tables, a subscription service, may contain experimental data.
PubChem	154.29 g/mol ^[3]	Data not available.	Provides basic properties and identifiers.
Prediction	154	97 (loss of C_4H_9), 83 (cyclohexyl cation), 57 (tert-butyl cation)	The fragmentation pattern is predicted based on the stability of the resulting carbocations. The tert-butyl cation (m/z 57) is expected to be a prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted 1H and ^{13}C Chemical Shifts: The 1H NMR spectrum is expected to show signals in the aliphatic region (typically 0.8-2.0 ppm). The nine protons of the tert-butyl group should appear as a sharp singlet, being chemically equivalent. The protons on the cyclohexane ring and the methylene bridge will exhibit more complex splitting patterns. The ^{13}C NMR spectrum will show distinct signals for the different carbon environments in the molecule.

¹H NMR Predicted Data

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
(CH ₃) ₃ C-	~0.9	Singlet	9H
-CH ₂ -	~1.2	Doublet	2H
Cyclohexane-CH-	~1.5-1.8	Multiplet	1H
Cyclohexane-CH ₂ -	~1.0-1.8	Multiplets	10H

¹³C NMR Predicted Data

Carbon Environment	Predicted Chemical Shift (ppm)
(CH ₃) ₃ C-	~30
(CH ₃) ₂ C-	~30
-CH ₂ -	~40-50
Cyclohexane Carbons	~25-45

Infrared (IR) Spectroscopy Data

Predicted Vibrational Frequencies: The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations. Strong absorptions are expected just below 3000 cm⁻¹ corresponding to sp³ C-H stretching.

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2850-2960	Strong
C-H Bend (Methylene)	1450-1470	Medium
C-H Bend (Methyl)	1370-1380 and ~1450	Medium

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for compound characterization. Below are generalized experimental protocols for the key spectroscopic techniques discussed.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Typical spectral width: 0-220 ppm.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and determine the chemical shifts and multiplicities. Analyze the chemical shifts in the ^{13}C NMR spectrum.

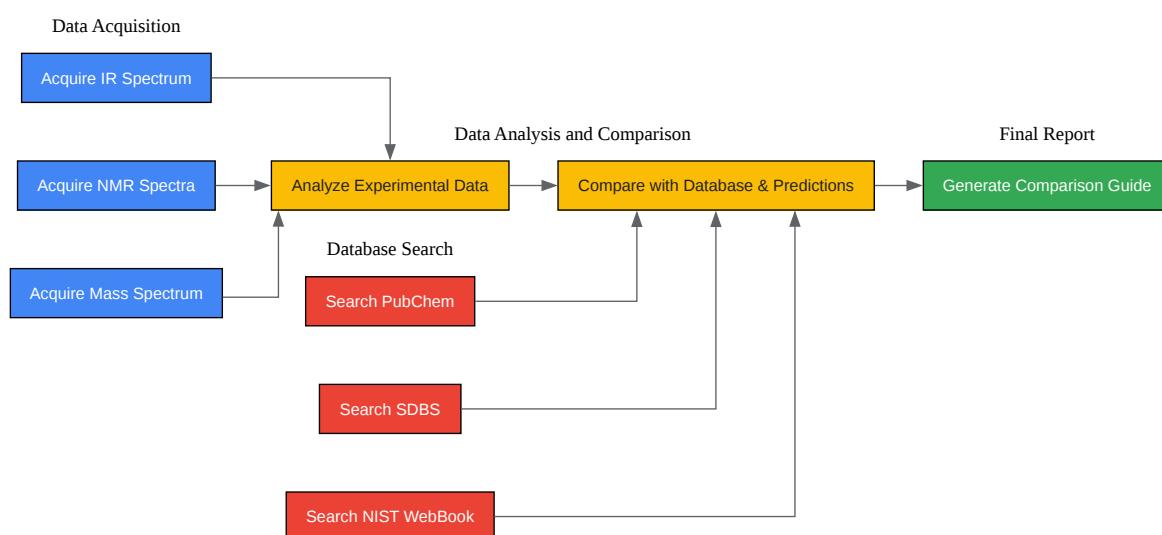
Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

- Spectral range: 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Workflow for Spectroscopic Data Cross-Referencing

The process of cross-referencing spectroscopic data involves a systematic workflow to ensure comprehensive analysis.



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